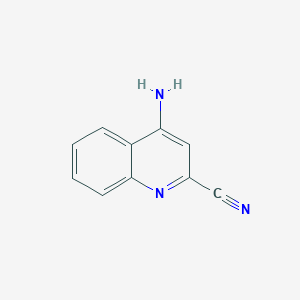

4-Aminoquinoline-2-carbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminoquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMXDVQXIZGAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 4 Aminoquinoline 2 Carbonitrile

Functionalization and Derivatization Strategies for 4-Aminoquinoline-2-carbonitrile

Introduction of Diverse Substituents on the Quinoline (B57606) Ring System

The functionalization of the quinoline ring is a key strategy for modulating the physicochemical and pharmacological properties of this compound derivatives. Various synthetic methods have been developed to introduce a wide range of substituents at different positions of the quinoline nucleus.

One-pot metal-free or metal-catalyzed inter- and intramolecular cyclization/annulation reactions are powerful tools for constructing the 4-aminoquinoline (B48711) core with pre-installed substituents. nih.gov These strategies often start from substituted anilines, such as 2-aminobenzonitriles, which can be reacted with various coupling partners to introduce diversity at the 2- and 3-positions. nih.gov For instance, a palladium-catalyzed multicomponent domino reaction of ethynylarylamines, aryl iodides, carbon monoxide, and amines can yield 2-aryl-4-dialkylaminoquinolines. nih.gov Although not directly producing a 2-carbonitrile, this highlights the potential for multicomponent strategies in generating substituted quinolines.

A notable method for the synthesis of a closely related scaffold, 2-thiomethyl-3-cyano-4-aminoquinolines, involves the N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles using triflic acid. nih.gov This reaction demonstrates good tolerance for a variety of substituents on the aniline (B41778) precursor, allowing for the introduction of diverse groups on the benzo portion of the quinoline ring. nih.gov

Metal-assisted coupling reactions, such as the Ullmann, Suzuki, and Negishi reactions, have been employed to introduce diarylether, biaryl, and alkylaryl groups at the 7-position of the 4-aminoquinoline ring system. nih.gov While these examples focus on the 7-position, the principles can be adapted to other positions depending on the availability of suitably functionalized precursors.

A simple two-step method for the synthesis of B-ring-substituted 4-hydroxyquinolines, which can be subsequently converted to 4-aminoquinolines, involves the condensation of anilines with Meldrum's acid and trimethyl orthoformate, followed by a microwave-accelerated cyclization. ucsf.edu This approach allows for the introduction of substituents at the C-5, C-6, C-7, and C-8 positions. ucsf.edu

Table 1: Methodologies for Introducing Substituents on the Quinoline Ring

| Methodology | Position(s) of Substitution | Type of Substituents | Key Reagents/Catalysts | Reference |

| Multicomponent Domino Reaction | C2, C4 | Aryl, Dialkylamino | PdCl2(PPh3)2 | nih.gov |

| N-Heteroannulation | Benzo-ring | Various | Triflic Acid | nih.gov |

| Metal-Assisted Coupling | C7 | Diarylether, Biaryl, Alkylaryl | CuI, PdCl2(dppf), Pd(PPh3)4 | nih.gov |

| Condensation/Cyclization | C5, C6, C7, C8 | Various | Meldrum's Acid, Trimethyl Orthoformate | ucsf.edu |

Side Chain Elaboration and Conjugation with Other Pharmacophores

Modification of the amino group at the 4-position through side chain elaboration and conjugation with other pharmacologically active moieties is a common strategy to enhance the biological activity and pharmacokinetic profile of 4-aminoquinolines.

The most prevalent method for introducing a side chain at the 4-position is through nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline (B167314) precursor. nih.gov This allows for the coupling of a wide variety of primary and secondary amines to the quinoline core. nih.gov The reaction conditions can be tuned, with conventional heating, microwave irradiation, or ultrasound being employed to facilitate the substitution. nih.gov

For instance, new N-benzyl-4-aminoquinolines have been prepared by the condensation of appropriate amines with 4,7-dichloroquinoline (B193633) in the presence of a base. nih.gov This approach allows for the introduction of substituted benzyl (B1604629) groups as side chains. Further modifications can be performed on the side chain itself, such as the reduction of a nitrile group to an amine, enabling further conjugation. nih.gov

Hybrid molecules have been synthesized by covalently linking the 4-aminoquinoline scaffold to other pharmacophores. This strategy aims to combine the therapeutic effects of both moieties or to target multiple biological pathways. For example, 4-aminoquinoline has been conjugated with pyrano[2,3-c]pyrazole via an ethyl linker to create hybrid molecules. nih.gov The synthesis of these hybrids often involves the initial preparation of a 4-aminoquinoline with a reactive linker, which is then coupled to the second pharmacophore.

The nature and length of the linker can significantly influence the properties of the conjugate. nih.gov Shorter linkers, such as a two-carbon ethyl chain, have been found to be optimal in some cases. nih.gov The systematic modification of the side chain, including the introduction of features that allow for intramolecular hydrogen bonding, has been shown to be crucial for the activity of some 4-aminoquinoline derivatives. nih.gov

Table 2: Examples of Side Chain Elaboration and Conjugation

| Side Chain/Conjugated Pharmacophore | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Substituted N-benzyl amines | Nucleophilic Aromatic Substitution | 4,7-dichloroquinoline, Substituted benzylamines | nih.gov |

| Pyrano[2,3-c]pyrazole | Covalent linking via an ethyl linker | 4-aminoquinoline with a reactive linker | nih.gov |

| (N,N-diethyl)-1,4-diaminopentane | Nucleophilic addition | 4-chloroquinoline, (N,N-diethyl)-1,4-diaminopentane | ucsf.edu |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 4-aminoquinoline derivatives to minimize environmental impact and improve sustainability. These approaches focus on the use of biodegradable and recyclable catalysts, as well as the development of environmentally benign reaction conditions.

Utilization of Biodegradable and Recyclable Catalysts (e.g., Choline (B1196258) Hydroxide)

A greener synthesis of 4-aminoquinoline-2-ones, a related class of compounds, has been achieved through the intramolecular cyclization of 2-cyanophenylamide derivatives using choline hydroxide (B78521) (ChOH) as a biodegradable and recyclable catalyst. rsc.orgresearchgate.net Choline hydroxide is a nontoxic, water-soluble, and readily available ionic liquid that can be recycled multiple times without significant loss of activity. researchgate.net This methodology offers advantages such as easy workup, high yields, and an environmentally benign profile compared to traditional methods. rsc.org While this has been demonstrated for 4-aminoquinoline-2-ones, the application of choline hydroxide as a catalyst for the synthesis of this compound could be a promising green alternative.

Development of Environmentally Benign Solvent Systems and Reaction Conditions

The use of microwave-assisted synthesis has emerged as an effective green chemistry strategy for the preparation of 4-aminoquinoline derivatives. mdpi.com Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com A series of 4-aminoquinoline derivatives have been prepared with yields of up to 95% in 90-120 minutes using microwave irradiation. mdpi.com

The choice of solvent is another critical aspect of green synthesis. While many traditional syntheses of 4-aminoquinolines employ organic solvents, research is ongoing to replace them with more environmentally friendly alternatives. nih.gov For instance, the use of water as a solvent in combination with a recyclable catalyst like choline hydroxide has been shown to be effective for the synthesis of related quinoline derivatives. researchgate.net The development of solvent-free reaction conditions is another avenue being explored to further enhance the green credentials of these synthetic routes. researchgate.net

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Approach | Specific Example | Advantages | Reference |

| Biodegradable & Recyclable Catalyst | Choline Hydroxide for 4-aminoquinoline-2-one (B8948) synthesis | Easy workup, high yields, recyclable catalyst, environmentally benign | rsc.orgresearchgate.net |

| Environmentally Benign Conditions | Microwave-assisted synthesis of 4-aminoquinoline derivatives | Shorter reaction times, reduced energy consumption, high yields | mdpi.com |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanistic pathways of the synthetic transformations leading to this compound is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The synthesis of 4-amino-2-(methylthio)quinolines through the triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles provides insight into a potential mechanistic pathway. rsc.org The proposed mechanism likely involves the protonation of the aniline nitrogen by triflic acid, which facilitates the electrophilic attack of the aniline ring onto the nitrile carbon. This is followed by a cyclization and subsequent aromatization to form the quinoline ring. The presence of the β-methylthio group is reported to be essential for this particular transformation, suggesting its role in stabilizing a key intermediate or transition state. rsc.org

In the base-promoted synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, the reaction is proposed to proceed through an aza-Michael addition of the 2-aminobenzonitrile (B23959) to the ynone. frontiersin.org This is followed by an intramolecular cyclization of the resulting intermediate, where the amino group attacks the nitrile carbon, leading to the formation of the quinoline ring. frontiersin.org The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity.

For multicomponent reactions, such as the palladium-catalyzed synthesis of 2-aryl-4-dialkylaminoquinolines, the mechanism is more complex, involving a cascade of reactions. nih.gov It is believed to proceed through the in situ generation of a β-(2-aminoaryl)-α,β-ynone intermediate, which then undergoes a tandem conjugate addition and cyclization. nih.gov The elucidation of such complex mechanistic pathways often relies on a combination of experimental studies, such as the isolation and characterization of intermediates, and computational modeling to investigate transition states.

Table 4: Proposed Mechanistic Steps in Quinoline Synthesis

| Synthetic Method | Key Mechanistic Steps | Role of Catalyst/Reagent | Reference |

| Triflic Acid-Mediated N-Heteroannulation | Protonation, Electrophilic attack, Cyclization, Aromatization | Triflic acid acts as a Brønsted acid to activate the substrate | rsc.org |

| Base-Promoted Annulation | Aza-Michael addition, Intramolecular cyclization | Base deprotonates the amine to increase nucleophilicity | frontiersin.org |

| Palladium-Catalyzed Multicomponent Reaction | In situ generation of ynone intermediate, Conjugate addition, Cyclization | Palladium catalyst facilitates the various coupling and cyclization steps | nih.gov |

Kinetic Studies and Catalytic Cycles

While specific kinetic studies providing quantitative data such as rate constants and activation energies for the synthesis of this compound are not extensively detailed in the available literature, mechanistic investigations into analogous synthetic routes offer significant insights into the reaction pathways and the factors influencing reaction rates. A prevalent and efficient method for the synthesis of polysubstituted 4-aminoquinolines involves a transition-metal-free, base-promoted one-pot reaction of ynones with 2-aminobenzonitriles cardiff.ac.ukresearchgate.net. This reaction proceeds through a sequential aza-Michael addition and intramolecular annulation cardiff.ac.ukresearchgate.net.

The proposed mechanistic pathway for this transformation begins with the deprotonation of the amine group of the 2-aminobenzonitrile derivative by a base, such as potassium tert-butoxide (KOtBu) cardiff.ac.uk. This initial step is crucial as it increases the nucleophilicity of the amine, facilitating the subsequent aza-Michael addition to the ynone.

The catalytic cycle can be understood through the following key steps:

Base-Catalyzed Deprotonation: The reaction is initiated by the base, which abstracts a proton from the amino group of the 2-aminobenzonitrile. This generates a more potent nucleophile.

Aza-Michael Addition: The deprotonated amine then undergoes a nucleophilic attack on the ynone via an aza-Michael pathway. This addition reaction leads to the formation of a reactive enolic-allene intermediate cardiff.ac.uk. The rate of this step is dependent on the concentration of both the deprotonated amine and the ynone, as well as the nature of the solvent and the steric and electronic properties of the substituents on both reactants.

Intramolecular Annulation (C-cyclization): The enolic-allene intermediate rapidly undergoes an intramolecular C-cyclization. In this step, the carbanion attacks the nitrile group, leading to the formation of an unstable quinoline-4(1H)-imine intermediate cardiff.ac.uk. This cyclization is a key ring-forming step.

Aromatization: The unstable imine intermediate then undergoes aromatization to form a more stable species.

Proton Abstraction: Finally, a proton abstraction step yields the desired polysubstituted 4-aminoquinoline product cardiff.ac.uk.

The following table summarizes the key intermediates and catalysts involved in the proposed mechanistic pathway for the synthesis of 4-aminoquinolines from 2-aminobenzonitriles and ynones.

| Compound/Intermediate | Role in the Catalytic Cycle |

| 2-Aminobenzonitrile | Starting material, source of the quinoline nitrogen and benzene (B151609) ring. |

| Ynone | Starting material, provides the remaining carbon atoms for the quinoline core. |

| Base (e.g., KOtBu) | Catalyst, facilitates the initial deprotonation of the amine. |

| Enolic-allene intermediate | Reactive intermediate formed after the aza-Michael addition. |

| Quinoline-4(1H)-imine intermediate | Unstable intermediate formed after intramolecular C-cyclization. |

| Polysubstituted 4-aminoquinoline | Final product. |

This proposed mechanism provides a solid framework for understanding the synthesis of this compound and related compounds. Further detailed kinetic studies would be beneficial to quantify the rate of each elementary step and to optimize the reaction conditions for improved efficiency and yield.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 4 Aminoquinoline 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 4-Aminoquinoline-2-carbonitrile are not present in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, including DEPT Experiments

¹³C NMR and DEPT spectral data for this compound could not be located. While data exists for related structures like dimethyl 4-(4-chlorobenzylamino)quinolone-2,3-dicarboxylate, this information is not applicable to the target compound. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

No two-dimensional NMR studies (COSY, HSQC, HMBC) specifically for the structural assignment of this compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry data to confirm the elemental composition of this compound is unavailable in the reviewed sources. HRMS data is reported for complex derivatives, but not the parent compound itself. scielo.org.mx

Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

Information regarding the fragmentation patterns of this compound from tandem mass spectrometry (MS/MS) experiments is not available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the amino group (-NH₂), the nitrile group (-C≡N), and the aromatic quinoline (B57606) ring system.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3500-3300 cm⁻¹. The C≡N stretching vibration of the nitrile group is a sharp, medium-intensity band usually found in the 2260-2220 cm⁻¹ region. The aromatic quinoline core gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ fingerprint region.

Table 1: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| C-H Stretch | Aromatic (Quinoline) | 3100 - 3000 | Medium-Weak |

| C≡N Stretch | Nitrile (-CN) | 2260 - 2220 | Medium, Sharp |

| C=C and C=N Stretch | Aromatic Ring (Quinoline) | 1650 - 1400 | Strong-Medium |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C-H Bend | Aromatic (Quinoline) | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The this compound molecule contains a large, conjugated π-system encompassing the quinoline rings, which is expected to result in strong UV-Vis absorption.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The high-energy π → π* transitions, characteristic of the aromatic system, are typically observed in the 200-300 nm range. The presence of the amino group (-NH₂) as an auxochrome and the nitrile group (-CN) as a chromophore, both in conjugation with the quinoline ring, can influence the position and intensity of these bands, often causing a bathochromic (red) shift to longer wavelengths. The lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally weaker and may appear as a shoulder on the main absorption bands at longer wavelengths (>300 nm).

Studies on similar quinoline derivatives show characteristic absorption peaks that align with these expectations. For example, various spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine derivatives exhibit strong absorption bands between 249 nm and 316 nm, attributed to π-π* and n-π* transitions. researchgate.net Similarly, other research on substituted quinolines confirms absorptions in the ultraviolet region, highlighting the electronic properties of the quinoline scaffold. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Quinoline Aromatic System | ~230 - 280 | High |

| π → π* | Conjugated System | ~280 - 320 | High |

| n → π* | N-heteroatom, Amino Group | ~320 - 350 | Low |

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing exact bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

A full crystal structure for this compound has not been published. However, the crystallographic analysis of a closely related compound, a rhodium complex of an N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide ligand, provides a template for the type of structural data that can be obtained. scielo.org.mx In such structures, the quinoline ring system is typically found to be nearly planar. The crystal packing is often dominated by a network of intermolecular hydrogen bonds involving the amino groups and nitrogen atoms within the heterocyclic rings, as well as π-π stacking interactions between the planar quinoline systems of adjacent molecules. These interactions are crucial in defining the supramolecular architecture of the compound in the solid state.

For this compound, one would expect the quinoline ring to be planar. The amino group at position 4 and the nitrile group at position 2 would lie nearly in the same plane as the ring. The crystal structure would likely be stabilized by hydrogen bonds formed by the amino group acting as a donor and the nitrile nitrogen or the quinoline ring nitrogen acting as acceptors.

Table 3: Illustrative Crystallographic Data Based on a Related Aminoquinoline Complex

| Parameter | Description | Example Value (from a related structure scielo.org.mx) |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | Unit cell dimension | 10.123 |

| b (Å) | Unit cell dimension | 15.456 |

| c (Å) | Unit cell dimension | 18.789 |

| β (°) | Unit cell angle | 95.12 |

| V (ų) | Volume of unit cell | 2928.1 |

| Z | Molecules per unit cell | 4 |

| Key Interactions | Intermolecular forces | Hydrogen bonding, π-π stacking |

Note: This data is illustrative and taken from a published structure of a complex 4-aminoquinoline (B48711) derivative to demonstrate the type of information obtained from an X-ray crystallographic study. scielo.org.mx

Computational and Theoretical Chemistry in the Study of 4 Aminoquinoline 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and various reactivity parameters.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govresearchgate.netmdpi.com For quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G* or 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles in the ground state. nih.govmdpi.comijpras.com This optimization process identifies the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical behavior. The calculations also map the potential energy surface, revealing the energy landscapes that govern the molecule's conformational flexibility and stability. nih.gov The optimized structure serves as the foundation for all subsequent computational analyses, including the calculation of electronic properties and reactivity descriptors. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. ajchem-a.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. researchgate.netscience.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. ijpras.com For quinoline derivatives, the distribution of these orbitals is often spread across the quinoline ring system, with specific substituent effects influencing their energy levels. researchgate.netuantwerpen.be These calculations help predict the regions of the molecule involved in charge transfer and chemical reactions. informaticsjournals.co.innih.gov

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |

|---|---|---|---|---|

| Quinoline Derivative | -7.347 | -5.116 | 2.231 | uantwerpen.be |

| Quinoline-2(1H)-one Derivative | -6.469 | -2.618 | 3.851 | informaticsjournals.co.in |

| Retrochalcone | -5.88 | -1.77 | 4.12 | scirp.org |

| Isoquinoline Chromophore | -5.762 | -1.938 | 3.824 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying the regions susceptible to electrophilic and nucleophilic attack, as well as predicting sites for hydrogen bonding interactions. scholarena.comnih.gov The MEP map is color-coded:

Red and Yellow/Orange Regions : Indicate negative electrostatic potential, rich in electron density. These areas are prone to attack by electrophiles. In quinoline derivatives, these are typically found around nitrogen and oxygen atoms. semanticscholar.org

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack and are often located around hydrogen atoms attached to heteroatoms. semanticscholar.org

For 4-aminoquinoline (B48711) structures, the quinoline nitrogen and the amino group are key sites of interest, influencing intermolecular interactions with biological targets. scholarena.comnih.gov The MEP profile provides a holistic view of the molecule's polarity and its reactive behavior. informaticsjournals.co.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding within a molecule, going beyond the simple orbital view. uni-muenchen.defaccts.de It examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). stackexchange.com The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer (ICT) and hyperconjugation. mdpi.com

Table 2: Example of NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents typical interactions found in heterocyclic compounds to illustrate the concept.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Reference Context |

|---|---|---|---|---|

| LP(1) N | π(C-C) | ~20-60 | Lone Pair to Antibonding Pi-orbital | mdpi.comresearchgate.net |

| π(C-C) | π(C-C) | ~15-25 | Pi-bond to Antibonding Pi-orbital | mdpi.comresearchgate.net |

| σ(C-H) | σ*(C-N) | ~2-5 | Sigma-bond to Antibonding Sigma-orbital | stackexchange.com |

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. semanticscholar.org

Chemical Softness (S or σ): The reciprocal of chemical hardness. "Soft" molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are crucial for developing quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. researchgate.net

Table 3: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures electron-attracting tendency. |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | Measures electron escaping tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Measures propensity for charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures electrophilic character. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as 4-Aminoquinoline-2-carbonitrile, binds to a macromolecular target, typically a protein. nih.govscirp.org This approach is fundamental in structure-based drug design for understanding the mechanism of action and predicting binding affinity. researchgate.net

In these simulations, the 3D structure of the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled to find the most favorable binding mode, which is usually the one with the lowest binding energy. nih.gov For 4-aminoquinoline derivatives, a common target of study is the Plasmodium falciparum dihydrofolate reductase (pfDHFR), an essential enzyme in the malaria parasite. nih.govnih.gov

Docking studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions for 4-aminoquinoline compounds often include:

Hydrogen Bonds: Formed between the quinoline nitrogen or amino group and amino acid residues in the protein's active site, such as serine or lysine. nih.govijper.org

π-π Stacking: Aromatic interactions between the quinoline ring system and aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.govijper.org

Hydrophobic Interactions: Occur between nonpolar parts of the ligand and hydrophobic pockets within the binding site. nih.gov

These simulations provide critical insights that can guide the design of new derivatives with improved potency and selectivity. researchgate.net

Table 4: Representative Molecular Docking Interactions for 4-Aminoquinoline Analogs

| Ligand Type | Protein Target | Binding Energy / Score | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|---|

| Benzoheterocyclic 4-aminoquinoline | pfDHFR-TS | -115.423 (Re-rank score) | His491, Tyr430, Glu382, Phe520 | Hydrogen Bond, π-Anion, π-π Stacking | nih.gov |

| Quinazolin-2,4-dione hybrid | pfDHODH | Not Specified | TYR528, SER477, LYS429 | π-π Stacking, Hydrogen Bonds | nih.gov |

| 4-Anilino-6-aminoquinoline-3-carbonitrile | Tpl2 Kinase | -12.349 (Docking score) | GLU208, GLY210, LYS133, SER214, TRP132 | Hydrogen Bond, π-π Stacking | ijper.org |

| 4-Aminoquinoline-triazine hybrid | pfDHFR-TS (mutant) | Not Specified | Not Specified | General binding mode analysis | nih.gov |

Ligand-Protein Interaction Studies (e.g., Heme-Binding, Enzyme Active Sites)

A primary mechanism of action for 4-aminoquinoline-based antimalarial drugs is the disruption of heme detoxification in the parasite. Computational studies, particularly molecular docking, have been instrumental in understanding how these compounds interact with their biological targets, such as heme and various essential enzymes.

Heme-Binding: 4-aminoquinoline compounds are known to inhibit the formation of hemozoin by forming a complex with heme (ferriprotoporphyrin IX). This interaction prevents the parasite from neutralizing the toxic free heme released during hemoglobin digestion. Docking studies consistently show that the energetically most favorable binding is driven by π-π stacking interactions, where the flat quinoline ring system stacks over the porphyrin ring of heme. plos.org In some analogs, this stacking can occur through other aromatic moieties attached to the main scaffold. researchgate.net For instance, a study on a series of 4-aminoquinolines revealed that while most analogs stacked via the quinoline ring, one highly active compound with a biphenyl (B1667301) group stacked preferentially through that moiety. researchgate.net This interaction is often supplemented by hydrogen bonds, although hydrophobic interactions are considered the main contributors to the stability of the drug-heme complex. acs.org

Enzyme Active Sites: Beyond heme, 4-aminoquinoline derivatives have been studied for their interactions with crucial parasite enzymes. Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a key enzyme in the parasite's glycolytic pathway, has been a significant target for docking studies. mdpi.comnih.gov These studies have identified specific binding conformations and key amino acid residues that interact with the ligands. For example, in a study of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives, two distinct binding conformations were observed within the PfLDH active site. mdpi.com In one conformation, the pyrano[2,3-c]pyrazole ring settled into a hydrophobic groove, with hydrogen bonds forming between the compound's ester group and residues Arg171 and His195. mdpi.com In a second conformation, the electronegative cyano group and a pyrazole (B372694) nitrogen formed hydrogen bonds with Arg171 and Asn102, while the quinoline ring engaged in a π-alkyl interaction with Ala236. mdpi.com Similarly, docking studies of 4-aminoquinoline-imidazole analogues against the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) protein also highlighted the importance of electron-withdrawing groups in enhancing binding affinity. researchgate.net

Other enzyme targets have also been explored. Molecular dynamics simulations have been used to study the interaction of 4-aminoquinoline analogs as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), identifying key residues like Met769, Lys721, and Asp1046 as crucial for binding. nih.gov

Table 1: Summary of Ligand-Protein Interactions for 4-Aminoquinoline Analogs

| Target Molecule/Protein | Interacting Ligand Class | Key Interaction Types | Interacting Residues/Moieties |

|---|---|---|---|

| Heme (Ferriprotoporphyrin IX) | 4-Aminoquinolines | π-π Stacking, Hydrophobic Interactions, H-bonds | Porphyrin ring system |

| P. falciparum Lactate Dehydrogenase (PfLDH) | 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | Hydrogen Bonding, van der Waals, π-Alkyl | Arg171, His195, Asn102, Ala236, Trp102 |

| P. falciparum Chloroquine Resistance Transporter (PfCRT) | 4-Aminoquinoline-imidazole analogs | Hydrogen Bonding, Hydrophobic | Not specified |

| EGFR / VEGFR-2 | 4-Aminoquinoline derivatives | Hydrogen Bonding, Hydrophobic | Met769, Lys721, Asp1046, Lys868 |

Conformational Analysis and Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful lens to view the dynamic behavior of molecules over time, revealing conformational changes and the stability of ligand-protein complexes. For 4-aminoquinoline derivatives, MD simulations are often employed following molecular docking to validate the stability of the predicted binding poses.

In studies of 4-aminoquinoline analogs targeting PfCRT, MD simulations run for 50 nanoseconds showed that specific analogs could stabilize the protein complex more effectively than the reference drug, chloroquine. researchgate.net Analysis of the Root-Mean-Square Deviation (RMSD) of the protein backbone revealed that the system reached stability, with some analogs showing less deviation (0.1–0.2 Å) than the reference compound. researchgate.net Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis identified specific regions of the protein (residues 180–230 and 260–289) that exhibited flexibility upon ligand binding. researchgate.net The number of hydrogen bonds formed between the ligand and protein over the course of the simulation is another critical parameter, with stable analogs maintaining a consistent and high number of H-bonds, indicating a stable interaction. researchgate.net

Similarly, MD simulations of 4-aminoquinoline analogs as inhibitors of M. tuberculosis DNA Gyrase B were used to assess the conformational stability of the ligand in the enzyme's active site. bepls.com These simulations help confirm that the interactions predicted by static docking are maintained in a more realistic, dynamic environment. High-temperature molecular dynamics are also used as a preparatory step for docking, allowing researchers to explore a wider range of possible ligand conformations before assessing their fit in the protein's binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

Development of QSAR Models for this compound Analogs

Several QSAR studies have been conducted on 4-aminoquinoline analogs to predict their antimalarial activity. researchgate.netresearchgate.net These studies typically involve calculating a large number of molecular descriptors for a set of compounds with known activities. Then, statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms are used to build a predictive model.

For instance, a QSAR model was developed for a dataset of 112 aminoquinolines using SMILES-based descriptors. The resulting models showed good statistical quality, with squared correlation coefficients (r²) greater than 0.85 for the training sets and 0.78 for the validation sets, indicating strong predictive power. researchgate.net Another study on benzoheterocyclic 4-aminoquinoline derivatives also resulted in a robust QSAR model with high values for the coefficient of determination (R² = 0.9584) and cross-validation coefficient (Q²cv = 0.9342), confirming the model's reliability. researchgate.net These models are rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training) to ensure they are not the result of chance correlation. researchgate.net

Correlation of Theoretical Descriptors with Observed Biological Activities

The true power of QSAR lies in its ability to identify which molecular properties (represented by theoretical descriptors) are most influential for biological activity. These descriptors can be categorized as constitutional, topological, geometric (3D), or quantum-chemical.

In various QSAR models for 4-aminoquinoline analogs, several types of descriptors have been found to correlate strongly with antimalarial activity. A model for 112 aminoquinolines found a strong correlation with the presence or absence of nitrogen and oxygen atoms at a specific topological distance (a distance of six bonds). researchgate.net Another study highlighted the importance of quantum chemical descriptors, suggesting that the antimalarial activities of 4-aminoquinoline compounds are mainly affected by electron flow and polarization interactions. nih.gov

Table 2: Examples of Correlated Descriptors in QSAR Models of 4-Aminoquinoline Analogs

| Descriptor Type | Example Descriptor | Implied Physicochemical Property |

|---|---|---|

| Constitutional | Atom-type counts (e.g., nN, nO) | Presence of specific heteroatoms |

| Quantum-Chemical | Electron flow, Polarization | Electronic distribution and reactivity |

| 3D-Descriptors (WHIM, MoRSE, RDF) | L1i, MoRSEN26, RDFM5 | 3D molecular shape, mass distribution |

| Topological | chi-3c (Cluster index) | Molecular branching and connectivity |

| Electrotopological | S_ssNH (E-state of amino groups) | Electronic accessibility of specific functional groups |

| Combination | ATSp2 (Centred Broto-Moreau autocorrelation) | Correlation of atomic polarizability at a specific distance |

Exploration of Physicochemical Properties via Computational Methods

Computational methods are also employed to predict fundamental physicochemical properties that govern a drug's behavior, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Prediction of Acidity/Basicity (pKa) Profiles

The acidity/basicity (pKa) of a molecule is a critical parameter, especially for compounds like 4-aminoquinolines that target the acidic food vacuole of the malaria parasite. The basic nitrogen atoms in the quinoline ring and the side chain can become protonated in this acidic environment. This "ion trapping" mechanism leads to an accumulation of the drug at its site of action and is considered essential for its activity. researchgate.net

Computational methods can predict the pKa values of molecules, providing insight into their likely ionization state at different physiological pH values. Studies have shown that the pKa of the quinoline ring nitrogen and the side-chain amino nitrogen are highly sensitive to the electronic properties of substituents on the quinoline ring. For example, introducing electron-withdrawing groups at the 7-position has been shown to lower the pKa of both nitrogen atoms. mdpi.com One study calculated that the quinoline nitrogen pKa ranged from 6.28 in a 7-nitro derivative to 8.36 in a 7-amino derivative. mdpi.com This change directly impacts the degree of drug accumulation in the parasite's food vacuole, which has a pH of around 4.5-5.0. By predicting these pKa values, computational models can help rationalize the observed activity of existing analogs and guide the design of new ones with optimal basicity for enhanced vacuolar accumulation. mdpi.com

Theoretical Spectroscopic Data Prediction (e.g., IR, NMR shifts)

The prediction of theoretical spectroscopic data is a cornerstone of modern computational chemistry. By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can aid in the structural elucidation of a synthesized compound. Similarly, the calculation of nuclear magnetic shielding constants allows for the prediction of NMR chemical shifts, which are crucial for determining the chemical environment of atoms within a molecule.

For numerous substituted quinolines, researchers have successfully employed methods like DFT with the B3LYP functional to obtain theoretical IR and NMR data that closely aligns with experimental results. nih.govmdpi.comresearchgate.net This alignment between theoretical and experimental values provides a high degree of confidence in the molecular structure. Unfortunately, a specific computational study detailing the theoretical IR and NMR spectra for this compound is not available in the reviewed literature. The absence of such data prevents the creation of a predictive data table for this compound.

Investigation of Nonlinear Optical (NLO) Properties

The exploration of NLO properties in organic molecules is a rapidly advancing field, with potential applications in optoelectronics and photonics. Computational methods are vital for screening candidate molecules by calculating their polarizability and hyperpolarizability, which are key indicators of NLO activity. biorxiv.orgresearchgate.net The presence of donor and acceptor groups on an aromatic system, such as the amino and cyano groups on the quinoline core of this compound, suggests that it could possess interesting NLO properties.

Studies on other quinoline derivatives have shown that DFT calculations can effectively predict their NLO response, often comparing them to standard materials like urea. nih.goviucr.org These investigations typically involve the calculation of parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). However, a specific computational investigation into the NLO properties of this compound has not been found in the surveyed scientific literature. Consequently, a data table of its NLO properties cannot be provided at this time.

Structure Activity Relationship Sar Studies of 4 Aminoquinoline 2 Carbonitrile Derivatives

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline ring is a critical pharmacophore, and substitutions at various positions are pivotal in defining the molecule's interaction with biological targets.

Role of the Amino Group at C-4 and its Derivatives

The amino group at the C-4 position of the quinoline ring is fundamental for the biological activity of this class of compounds. nih.govesr.ieresearchgate.net This group, along with the basic side chain, is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite, a process known as pH trapping. nih.govnih.gov Protonation of the nitrogen atoms in the acidic environment prevents the drug from diffusing back across the vacuolar membrane. nih.govesr.ie

Structure-activity relationship (SAR) studies have consistently shown that the presence of the 4-amino group is essential for potent antimalarial activity. nih.govresearchgate.net Its replacement with other functional groups, such as sulfur or oxygen, has been shown to significantly reduce or abolish activity. nih.gov This underscores the importance of the basic nitrogen for the mechanism of action, which involves inhibiting the polymerization of toxic heme into hemozoin. nih.govesr.ie The 4-aminoquinoline (B48711) nucleus is responsible for complexing with heme, which is a necessary step for inhibiting its detoxification. liverpool.ac.uk

Effects of Modifications at the C-2 Carbonitrile Position

While the 4-amino and 7-chloro positions have been the primary focus of SAR studies, modifications at the C-2 position also play a role in modulating activity. The introduction of a carbonitrile (cyano) group at the C-2 position has been a strategy to create analogues with lower molecular weight and lipophilicity while aiming to retain inhibitory activity against β-hematin (synthetic hemozoin). researchgate.net

In some hybrid molecules, the C-2 cyano group has been observed to form specific interactions, such as hydrogen bonds with amino acid residues like asparagine in target enzymes, potentially contributing to the binding affinity. researchgate.net Furthermore, research into 2-thiomethyl-3-cyano-4-aminoquinolines has demonstrated that this scaffold can be a viable starting point for generating derivatives with good yields and a broad tolerance for various substituents. frontiersin.org The replacement of the C-2 carbonitrile with other groups, such as aryls or heteroaryls, has also been explored, leading to derivatives with anti-HIV-1 activity. researchgate.net

Impact of Substituents at C-7 on Activity and Heme Interaction

The substituent at the C-7 position of the quinoline ring has a profound impact on the antimalarial activity and the molecule's ability to interact with heme. An electron-withdrawing group at this position is a well-established requirement for potent activity. nih.govnih.gov The 7-chloro substituent is considered optimal and is a hallmark of many effective 4-aminoquinoline antimalarials. nih.govhilarispublisher.com This group is critical for high-affinity binding to hematin (B1673048) and for the inhibition of β-hematin formation. liverpool.ac.ukhilarispublisher.com

The electron-withdrawing nature of the C-7 substituent influences the pKa of the quinoline ring nitrogen, which in turn affects drug accumulation in the parasite's food vacuole. nih.govresearchgate.net Studies have shown a direct correlation between the β-hematin inhibitory activity and both the hematin-quinoline association constant and the electron-withdrawing capacity of the C-7 substituent. nih.gov

While the 7-chloro group is highly effective, other halogens like bromo and iodo have also resulted in compounds with good antiplasmodial activity. researchgate.net However, replacing the 7-chloro group with others like methoxy (B1213986) (OCH₃), methyl (CH₃), or trifluoromethyl (CF₃) generally leads to decreased activity. nih.gov The following table summarizes the effect of different C-7 substituents on antimalarial activity.

| C-7 Substituent | Electron-withdrawing Capacity | General Impact on Antimalarial Activity | Reference |

| -Cl | Strong | Optimal activity, enhances heme binding | nih.govliverpool.ac.ukhilarispublisher.com |

| -Br | Strong | Good activity | nih.govresearchgate.net |

| -CF₃ | Strong | Moderate to decreased activity | nih.govresearchgate.net |

| -NO₂ | Very Strong | Reduced activity (compared to -Cl) | nih.govresearchgate.net |

| -OCH₃ | Electron-donating | Decreased activity | nih.gov |

| -CH₃ | Electron-donating | Decreased activity | nih.gov |

| -H | Neutral | Lower activity than 7-halo analogues | hilarispublisher.com |

Side Chain Architectural Variations and Biological Implications

The side chain attached to the 4-amino group is a key determinant of a compound's pharmacokinetic properties and its ability to overcome drug resistance.

Optimization of Linker Length and Chemical Nature

The length and chemical nature of the linker connecting the quinoline core to a terminal basic group are critical for antimalarial efficacy. Extensive research has shown that shortening the traditional four-carbon side chain of chloroquine (B1663885) can lead to compounds with significantly improved activity against resistant parasite strains. hilarispublisher.comnih.gov

An optimal linker length is generally considered to be two or three carbon atoms. nih.gov For instance, hybrids with a linker chain length greater than three carbons have been found to be less potent. nih.gov The rationale behind this is that shorter-chain analogues may be less susceptible to the efflux mechanisms that confer resistance. nih.gov

The chemical nature of the linker also plays a role. While simple alkyl chains are common, the introduction of features like an ether linkage or a hydroxyl group within the side chain has been well tolerated and can increase the therapeutic index. researchgate.net The following table illustrates the general trend of linker length on activity against chloroquine-resistant (CQR) strains.

| Linker Length (Number of Carbons) | General Impact on CQR Activity | Reference |

| 2 | Optimal, increased activity | nih.govhilarispublisher.com |

| 3 | Good activity | hilarispublisher.comnih.gov |

| 4 | Reduced activity (in many CQR strains) | hilarispublisher.com |

| >4 | Generally less potent | nih.gov |

Incorporation of Diverse Heterocyclic and Aromatic Moieties

Incorporating different cyclic structures into the side chain is a widely used strategy to enhance activity, improve metabolic stability, and overcome resistance. This can involve modifying the terminal amino group or integrating cyclic moieties within the linker.

Replacing the diethylamino group with metabolically stable heterocyclic rings such as piperidyl, pyrrolidinyl, or morpholinyl has led to a substantial increase in antimalarial activity. researchgate.net Similarly, the introduction of a piperazine (B1678402) moiety has been found to yield compounds active against resistant strains. nih.gov

Furthermore, the introduction of bulky and lipophilic aromatic groups, such as phenyl or furan, can enhance antimalarial potency. nih.gov Hybrid molecules that link the 4-aminoquinoline core to other pharmacologically active scaffolds, like pyrano[2,3-c]pyrazole, have shown significant potency against both sensitive and resistant parasite strains. nih.govresearchgate.net The steric bulk of some of these modified side chains or the creation of bisquinoline structures (dimers of 4-aminoquinolines) is thought to physically hinder their removal by the parasite's resistance transporters. hilarispublisher.com

Correlation of Physicochemical Parameters with Biological Activity

Basicity of Nitrogen Atoms and pH Trapping Mechanisms in Cellular Environments

The basicity of the nitrogen atoms within the 4-aminoquinoline scaffold is a critical determinant of biological activity, particularly for compounds targeting pathogens that reside in acidic intracellular compartments, such as the malaria parasite Plasmodium falciparum. researchgate.netorientjchem.orgresearchgate.net The 4-aminoquinoline structure typically possesses at least two basic nitrogen atoms: the quinoline ring nitrogen (N1) and the nitrogen atom(s) in the side chain at the 4-position. frontiersin.orgnih.gov This dual basicity is essential for the mechanism known as "pH trapping." researchgate.netnih.gov

In this mechanism, the unprotonated, more lipophilic form of the drug can diffuse across biological membranes from a neutral pH environment (e.g., blood plasma, pH ≈ 7.4) into an acidic cellular compartment (e.g., the parasite's digestive vacuole, pH ≈ 5.5). researchgate.netesr.ie Inside the acidic vacuole, the basic nitrogen atoms become protonated. esr.ie This protonation increases the molecule's polarity, rendering it membrane-impermeable and effectively trapping it at high concentrations within the target compartment. researchgate.netnih.gov This accumulation is a prerequisite for the drug to reach the necessary concentration to inhibit its target, such as the polymerization of heme into hemozoin in the case of antimalarial 4-aminoquinolines. nih.gov

The pKa values of the nitrogen atoms are therefore of paramount importance. The ideal pKa values allow the compound to be sufficiently un-ionized at physiological pH to ensure membrane permeability, yet readily protonated in the acidic target organelle. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications to the 4-aminoquinoline core can significantly alter these pKa values. For instance, the introduction of electron-withdrawing groups at the 7-position of the quinoline ring lowers the pKa of both the quinoline nitrogen and the tertiary amino nitrogen in the side chain. researchgate.netnih.gov This directly impacts the extent of accumulation in the parasite's food vacuole.

A study on N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines with various substituents at the 7-position illustrates this correlation. The pKa of the quinoline nitrogen and the side-chain tertiary amine were measured, and the resulting accumulation in the parasite's food vacuole was calculated relative to chloroquine.

| 7-Substituent | Quinoline N pKa | Side-Chain N pKa | Calculated Vacuolar Accumulation (% of Chloroquine) |

|---|---|---|---|

| -NO₂ | 6.28 | N/A | ~7% |

| -CF₃ | N/A | 7.65 | N/A |

| -NH₂ | 8.36 | 10.02 | ~97% |

Lipophilicity and its Influence on Membrane Permeation and Target Interaction

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is another physicochemical parameter that profoundly influences the activity of 4-aminoquinoline-2-carbonitrile derivatives. It governs the compound's ability to permeate biological membranes, its distribution in the body, and its interaction with molecular targets. frontiersin.orgnih.govacs.org

A delicate balance of lipophilicity is required for optimal activity. The molecule must be sufficiently lipophilic to cross cellular membranes, such as the host erythrocyte and the parasite's own membranes, to reach its site of action. frontiersin.orgnih.gov However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to lipids and proteins, which can reduce bioavailability and increase toxicity. acs.org

SAR studies have shown that modifying the lipophilicity of 4-aminoquinoline derivatives can lead to significant changes in their biological profiles. For example, in a series of quinoline-4-carboxamides, reducing lipophilicity by introducing amine groups like dimethylamine (B145610) or morpholine (B109124) was tolerated in terms of potency and improved physicochemical properties like solubility and microsomal clearance. acs.org Conversely, replacing a more lipophilic initial hit with a less lipophilic but still poorly soluble compound necessitated further modifications to improve permeability and bioavailability. acs.org

The influence of lipophilicity extends to target interaction. For some 4-aminoquinoline antimalarials, the ability to inhibit β-hematin formation (the synthetic equivalent of hemozoin) correlates with the lipophilicity of substituents on the quinoline ring. nih.gov Specifically, the hematin-quinoline association constant, a measure of target binding, was found to be influenced by the lipophilicity of the group at the 7-position. researchgate.netnih.gov

| Compound Modification | Effect on Lipophilicity (clogP) | Observed Outcome |

|---|---|---|

| Replacement of 3-pyridyl with ethyl-linked piperidine/pyrrolidine | Maintained similar activity | Demonstrated importance of basicity, lipophilicity, and linker length. acs.org |

| Introduction of 4-morpholinopiperidine | Reduction in lipophilicity (clogP = 2.9) | Improved potency, ligand efficiency, and aqueous solubility. acs.org |

| Introduction of benzyl (B1604629) morpholine | N/A | 70-fold increase in potency, >30-fold increase in permeability. acs.org |

| Introduction of amines (dimethylamine, morpholine) | Reduced lipophilicity | Tolerated in terms of potency. acs.org |

Ultimately, optimizing the lipophilicity of this compound derivatives is a key strategy in drug design. It involves a multi-parameter optimization process, balancing the need for membrane permeation with the requirements for good solubility, metabolic stability, and specific target engagement. acs.orgnih.gov

Mechanistic Basis of Biological Activities of 4 Aminoquinoline 2 Carbonitrile and Analogs

Interference with Heme Metabolism Pathways

A central element of the antimalarial action of 4-aminoquinolines is their disruption of the parasite's ability to manage toxic heme, a byproduct of hemoglobin digestion. nih.govhilarispublisher.comliverpool.ac.uk The parasite, residing within red blood cells, degrades a significant amount of host hemoglobin for nutrients. researchgate.net This process releases large quantities of ferriprotoporphyrin IX (FPIX), or heme, which is toxic to the parasite and can cause oxidative damage. researchgate.nettaylorandfrancis.com To protect itself, the parasite detoxifies heme by crystallizing it into an inert, insoluble polymer called hemozoin, also known as β-hematin. researchgate.netnih.gov 4-aminoquinoline (B48711) compounds critically interfere with this detoxification process. researchgate.nettaylorandfrancis.com

A primary mechanism of action for 4-aminoquinoline analogs is the inhibition of hemozoin formation. acs.orgnih.govscispace.com By preventing the polymerization of toxic heme into inert hemozoin crystals, these compounds cause the accumulation of free heme within the parasite's digestive vacuole. researchgate.nettaylorandfrancis.com Studies have demonstrated that various 4-aminoquinoline derivatives, including those with a carbonitrile group, are potent inhibitors of β-hematin formation both in vitro and within the parasite itself. acs.orgnih.govplos.org

For instance, a study on 4-aminoquinoline-7-carbonitrile (B172000) analogs showed that they all inhibited the formation of β-hematin. acs.orgnih.gov This inhibition is a key indicator of their antimalarial activity. scispace.com The ability of these compounds to inhibit heme polymerization is often used as a primary screening method to identify promising antimalarial candidates. nih.gov Research on novel 4-aminoquinoline analogs, BAQ and MAQ, confirmed that their antimalarial effect involves the dose-dependent inhibition of hemozoin formation. plos.org

Inhibitory Activity of 4-Aminoquinoline Analogs on Hemozoin Formation

This table summarizes the observed effects of various 4-aminoquinoline analogs on the formation of hemozoin (β-hematin), a critical detoxification process in the malaria parasite.

| Compound/Analog Class | Observed Effect on Hemozoin Formation | Reference |

|---|---|---|

| 4-Aminoquinoline-7-carbonitrile analogs | Potent inhibition of β-hematin (synthetic hemozoin) formation and hemozoin formation in the parasite. | acs.orgnih.gov |

| 4-Aminoquinoline-thiazolidinone hybrids | Demonstrated greater than 97% inhibition of hemozoin formation for the most potent compounds. | scispace.com |

| BAQ and MAQ (novel 4-aminoquinoline analogs) | Significantly inhibited hemozoin formation in a dose-dependent manner. | plos.org |

| 4-Aminoquinoline-chalcone conjugates | Confirmed to act via inhibition of β-hematin formation. | scispace.com |

The inhibition of hemozoin crystallization is a direct result of the interaction between 4-aminoquinoline compounds and FPIX. researchgate.nettaylorandfrancis.com These drugs are known to form stable complexes with heme. hilarispublisher.comnih.gov The structure of the 4-aminoquinoline ring system allows for π-π stacking interactions with the porphyrin ring of FPIX. liverpool.ac.ukresearchgate.net This complexation effectively "caps" the heme molecules, preventing them from being incorporated into the growing hemozoin crystal lattice. researchgate.net

Studies have confirmed that chloroquine (B1663885), a prototypical 4-aminoquinoline, forms a complex with the µ-oxo dimeric form of FPIX. hilarispublisher.comresearchgate.net This interaction is considered central to its mechanism of action. hilarispublisher.complos.org The formation of these drug-heme complexes not only halts detoxification but also creates a new toxic entity that can further damage parasite membranes and inhibit other cellular processes. hilarispublisher.com The strength of this binding interaction is a critical determinant of the drug's antimalarial potency. researchgate.net

The failure to sequester FPIX into hemozoin leads to a buildup of free, soluble heme within the parasite's digestive vacuole. taylorandfrancis.com This accumulated heme is highly reactive and can catalyze the production of reactive oxygen species (ROS), leading to significant oxidative stress. taylorandfrancis.com The resulting oxidative damage to lipids, proteins, and nucleic acids contributes to parasite death. taylorandfrancis.com

Furthermore, the drug-heme complex itself can be a pro-oxidant, exacerbating the oxidative damage. nih.govresearchgate.net The accumulation of free heme can also lead to the disruption of the digestive vacuole's membrane integrity, causing its contents to leak into the parasite's cytoplasm and inducing widespread cellular damage. taylorandfrancis.com Ultrastructural analysis of parasites treated with quinolines has shown an efflux of free heme from the digestive vacuole into the cytoplasm, further spreading the toxicity. taylorandfrancis.com

Cellular Accumulation and Intracellular Targeting

The effectiveness of 4-aminoquinolines is significantly enhanced by their ability to concentrate at their site of action within the parasite. This accumulation is largely driven by the physicochemical properties of the compounds and the unique environment of the parasite's organelles.

The digestive vacuole of the malaria parasite is an acidic organelle, with a pH estimated to be around 5.5. researchgate.net 4-Aminoquinolines are weak bases. taylorandfrancis.com In the neutral pH of the host cell's cytoplasm (around 7.4), a significant fraction of the drug is unprotonated and can readily diffuse across biological membranes, including the parasite's membrane and the membrane of its digestive vacuole. researchgate.net

Once inside the acidic digestive vacuole, the quinoline's amino groups become protonated. researchgate.net In this charged, diprotonated state, the drug is no longer membrane-permeable and becomes trapped within the organelle. researchgate.netulisboa.pt This "ion trapping" mechanism leads to a massive accumulation of the drug within the digestive vacuole, reaching concentrations several hundred-fold higher than in the surrounding environment. researchgate.netulisboa.pt This high concentration at the target site is crucial for its ability to effectively inhibit hemozoin formation and exert its toxic effects. taylorandfrancis.com

Beyond inhibiting the final step of heme detoxification, 4-aminoquinolines also interfere with the broader process of hemoglobin degradation. nih.govresearchgate.net The parasite employs a series of protease enzymes, including plasmepsins and falcipain, to break down hemoglobin into smaller peptides and amino acids. nih.govresearchgate.net

The accumulation of the 4-aminoquinoline and the drug-heme complex within the digestive vacuole can disrupt this ordered process. hilarispublisher.com Some evidence suggests that the high concentration of the drug and the resulting pH change in the vacuole can inhibit the activity of these pH-sensitive proteases. researchgate.net It has been proposed that while some 4-aminoquinolines like chloroquine cause a buildup of undigested hemoglobin, other related compounds may inhibit the initial ingestion of hemoglobin from the host cell cytoplasm. liverpool.ac.uk This interference with the parasite's primary feeding mechanism further contributes to its death. hilarispublisher.com Studies using protease inhibitors have provided definitive support for the central role of hemoglobin degradation in the mechanism of action of 4-aminoquinolines. nih.gov

Enzymatic Inhibition and Receptor Interactions

The biological activities of 4-aminoquinoline-2-carbonitrile and its analogs are rooted in their ability to interact with and inhibit specific enzymes and receptors, playing a crucial role in their therapeutic potential. These interactions are fundamental to their effects against various pathogens and in modulating cellular pathways.

Inhibition of Plasmodial Cysteine Proteases

Cysteine proteases in Plasmodium parasites, such as falcipains, are essential for various physiological processes, including the degradation of host hemoglobin. nih.govmdpi.com The inhibition of these enzymes is a key strategy in the development of antimalarial agents. typeset.io Some 4-aminoquinoline derivatives have been investigated as potential inhibitors of these critical parasitic enzymes. nih.govscielo.br For instance, certain 4-aminoquinoline analogs have demonstrated inhibitory activity against cruzain and rhodesain, which are cysteine proteases from Trypanosoma species, suggesting a potential for broader anti-parasitic applications. researchgate.net Specifically, a series of 4-aminoquinoline derivatives were evaluated for their ability to inhibit cruzain and TbrCATL, with one compound showing significant inhibition of both enzymes. scielo.br Another study highlighted that hybrid molecules incorporating a 4-aminoquinoline scaffold with a thiosemicarbazone-functionalized isatin (B1672199) were designed to target the falcipain-2 enzyme, a vital cysteine protease in P. falciparum. nih.gov These hybrids exhibited good antimalarial activity against both chloroquine-sensitive and resistant strains, as well as the recombinant falcipain-2 enzyme. nih.gov

Interaction with Plasmodial Dihydrofolate Reductase (DHFR)

The enzyme dihydrofolate reductase (DHFR) is a critical target in antimalarial therapy as it is essential for the synthesis of nucleic acids in the parasite. nih.govnih.gov The effectiveness of antifolate drugs like pyrimethamine (B1678524) stems from their ability to inhibit Plasmodium falciparum DHFR (PfDHFR). nih.gov Hybrid molecules combining the 4-aminoquinoline core with a pharmacophore known to inhibit DHFR, such as a triazine moiety, have been developed. These hybrids are designed to have a dual mechanism of action: the quinoline (B57606) part inhibits heme polymerization, while the triazine part targets PfDHFR. nih.gov Docking studies of 4-aminoquinoline-1,3,5-triazine hybrids have been conducted to understand their binding to PfDHFR. ugm.ac.id These studies revealed that specific interactions, such as those with the Asp54 residue in the active site, are crucial for inhibitory activity. nih.gov However, mutations in the PfDHFR enzyme, particularly at residue S108, can lead to resistance. nih.govugm.ac.id Therefore, the design of new inhibitors aims to avoid interactions with this mutable residue to maintain efficacy against resistant strains. ugm.ac.id

Potential for Cholinesterase Inhibition (based on related aminoquinolines)

Several studies have highlighted the potential of the 4-aminoquinoline scaffold in designing inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. nih.govmdpi.commmsl.czbg.ac.rs Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Research has shown that various 4-aminoquinoline derivatives can act as potent, reversible inhibitors of both human AChE and BChE. mmsl.czbg.ac.rs The inhibitory potency is influenced by the nature of the substituents on the 4-aminoquinoline core. For example, derivatives with an n-octylamino chain or an adamantyl group have been found to be among the most potent AChE inhibitors. mmsl.czbg.ac.rs Amodiaquine derivatives have also been shown to be very potent inhibitors of both cholinesterases, with some exhibiting high selectivity for AChE. mdpi.com The simple structure and high inhibitory potential of the 4-aminoquinoline core make it a promising starting point for the development of novel cholinesterase inhibitors. nih.gov

Table 1: Cholinesterase Inhibition by 4-Aminoquinoline Analogs

| Compound Type | Target Enzyme(s) | Key Findings |

| 4-Aminoquinoline core | Acetylcholinesterase (AChE) | Confirmed to have cholinesterase inhibitory effects, providing a good starting core for designing novel AChE inhibitors. nih.gov |

| 4-Aminoquinolines with adamantane (B196018) moiety | AChE and Butyrylcholinesterase (BChE) | Potent inhibitors of both enzymes with Ki values in the micromolar range. mdpi.com |

| 4-Aminoquinoline derivatives | Human AChE and BChE | Reversible inhibitors with Ki constants ranging from 0.50 to 50 µM, generally showing higher affinity for AChE. mmsl.czbg.ac.rs |

| Amodiaquine derivatives | AChE and BChE | Very potent inhibitors with Ki values in the nanomolar and low micromolar range, with prominent selectivity for AChE. mdpi.com |

Kinase Inhibition (e.g., EGFR, HER-2) (based on related anilinoquinoline-carbonitriles)

Anilinoquinoline-carbonitrile derivatives, which are structurally related to this compound, have been extensively studied as inhibitors of protein kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2). nih.govnih.govsnmjournals.orgacs.orgacs.org These kinases are crucial in cell signaling pathways that regulate cell growth and proliferation, and their overactivity is often associated with cancer. The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold has been identified as a potent and, in some cases, irreversible inhibitor of EGFR and HER-2 tyrosine kinases. nih.govsnmjournals.orgacs.org The design of these inhibitors often involves introducing specific functional groups at various positions on the quinoline ring to enhance their inhibitory activity and biological properties. nih.govacs.org For example, the introduction of Michael acceptors at the 6-position can lead to irreversible inhibition. acs.orgacs.org Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR and HER-2 active sites. nih.gov

Table 2: Kinase Inhibition by 4-Anilinoquinoline-3-carbonitrile Derivatives

| Compound Series | Target Kinase(s) | Key Findings |

| 4-Anilinoquinoline-3-carbonitriles | EGFR and HER-2 | Showed similar kinase inhibitory activities to 4-anilinoquinazolines. nih.gov |

| 4-Anilinoquinoline-3-carbonitrile derivatives | EGFR/HER2 | Designed as dual inhibitors; some derivatives showed potent inhibitory and antiproliferative activities. nih.gov |

| 4-Anilinoquinoline-3-carbonitrile nucleus | EGFR and HER-2 | A potent irreversible inhibitor, YCU09, was synthesized and evaluated for its specificity. snmjournals.org |

| 6,7-Disubstituted 4-anilinoquinoline-3-carbonitriles | EGFR and HER-2 | Function as irreversible inhibitors; one compound, EKB-569, entered clinical trials. acs.orgacs.org |

Activity against Pathogenic Organisms in In Vitro and Model In Vivo Systems

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with numerous analogs demonstrating significant activity against various strains of Plasmodium falciparum.

Antiplasmodial Activity against Chloroquine-Sensitive and Resistant Strains

The emergence and spread of chloroquine (CQ) resistance in P. falciparum has necessitated the development of new 4-aminoquinoline analogs that can overcome this challenge. nih.govnih.govplos.orgtandfonline.com A significant body of research has focused on synthesizing and evaluating novel 4-aminoquinolines for their activity against both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of the parasite. nih.govnih.govplos.orgresearchgate.netcuny.edu

Numerous studies have reported the synthesis of 4-aminoquinoline derivatives with potent activity against CQR strains. nih.govplos.orgcuny.eduacs.orgnih.govnih.govmdpi.comasm.org These compounds often feature modifications to the side chain of the 4-aminoquinoline core, which is a key strategy to circumvent resistance mechanisms. nih.govtandfonline.comtandfonline.com For example, analogs with modified side chains containing methylpiperazine linked to amino acids, or those with a benzylmethylpyridylmethylamine group, have shown high potency against CQR strains. nih.govacs.org Some of these novel compounds have demonstrated activity that is several folds higher than CQ against resistant parasites. nih.gov

The mechanism by which these analogs overcome resistance is often linked to their ability to inhibit heme polymerization, a critical detoxification pathway for the parasite. nih.govtandfonline.com Biophysical studies have confirmed that many of these active compounds form complexes with heme, thereby preventing its sequestration into hemozoin. tandfonline.com

In vivo studies in mouse models infected with P. berghei have further validated the antiplasmodial efficacy of these new 4-aminoquinoline derivatives, with several compounds showing significant reduction in parasitemia and curing the infected mice. acs.orgnih.govnih.gov

Table 3: Antiplasmodial Activity of 4-Aminoquinoline Analogs

| Compound/Analog Series | P. falciparum Strains | In Vitro/In Vivo Findings |

| 4-Aminoquinoline-7-carbonitrile analogs | Chloroquine-sensitive (NF54) and -resistant (Dd2, 7G8) | Potent activity against both sensitive and resistant strains; reduced parasitemia in P. berghei infected mice. acs.org |

| Side-chain modified 4-aminoquinolines | Chloroquine-sensitive (3D7) and -resistant (K1) | Some compounds were more potent than CQ against the K1 strain with a high selectivity index. nih.gov |

| 4-Aminoquinolines lacking side chain hydroxyl groups | Chloroquine-sensitive and -resistant | High in vitro potency, superior to CQ and comparable to amodiaquine, against both CQS and CQR strains. plos.orgcuny.edu |

| Diaminealkyne and diaminedialkyne CQ analogs | Chloroquine-resistant (W2) and -sensitive (3D7) | All tested compounds were highly active against CQR parasites; some were also active in P. berghei infected mice. nih.gov |

| 4-Aminoquinoline-derived thiazolidines | NF-54 strain (in vitro), N-67 strain of P. yoelii (in vivo) | Showed significant antiplasmodial activity in vitro and suppression of parasitemia in vivo. tandfonline.comtandfonline.com |